molecular formula C22H19ClN4O3S B2916315 N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955751-74-3

N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2916315
CAS No.: 955751-74-3
M. Wt: 454.93
InChI Key: QNCIPACSNQNXRE-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzo[d]thiazole class, characterized by a bicyclic core fused with a thiazole ring. Its structure includes:

  • 4-carbamoylphenyl group at the N-position of the tetrahydrobenzo[d]thiazole core.
  • 4-chlorobenzamido substituent at the 2-position.
  • Carboxamide functionality at the 4-position of the cyclohexene ring.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c23-14-8-4-13(5-9-14)20(29)27-22-26-18-16(2-1-3-17(18)31-22)21(30)25-15-10-6-12(7-11-15)19(24)28/h4-11,16H,1-3H2,(H2,24,28)(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCIPACSNQNXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of various functional groups enhances its interaction with biological targets.

1. Antimicrobial Activity

Thiazole derivatives, including those similar to this compound, have demonstrated significant antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity.

  • Mechanism of Action : The amphiphilic nature of thiazoles allows them to penetrate bacterial membranes effectively, leading to cytoplasmic leakage and cell death .
Pathogen TestedActivity Observed
Staphylococcus aureus (G+)Significant inhibition
Escherichia coli (G-)Moderate inhibition
Klebsiella pneumoniae (G-)Notable activity

2. Anticancer Activity

Research indicates that thiazole derivatives can exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A series of thiazole-containing compounds were tested against various human cancer cell lines. One specific derivative showed a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line .
Cell LineGI50 Value (µM)
RPMI-8226 (Leukemia)0.08
MCF-7 (Breast Cancer)1.5
A549 (Lung Cancer)0.5

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in various models. It has been shown to inhibit the secretion of pro-inflammatory cytokines.

  • Research Findings : In vitro studies demonstrated that thiazole derivatives could reduce levels of PGE2 in inflammatory models .

4. Antioxidant Activity

Thiazole derivatives are also noted for their antioxidant properties, which contribute to their overall therapeutic potential.

  • Study Results : A new series of thiazole compounds exhibited significant free radical scavenging activity compared to conventional antioxidants like ascorbic acid .

Comparison with Similar Compounds

Structural Analogues from Literature

The following table summarizes key structural and synthetic differences:

Compound Name Core Structure Substituents Molecular Formula Key Spectral Data Synthesis Method
Target Compound Tetrahydrobenzo[d]thiazole N-(4-carbamoylphenyl), 2-(4-chlorobenzamido) C₂₄H₂₀ClN₅O₃S Not provided in evidence Likely involves multistep amidation and cyclization
N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides Benzo[d]thiazole 2,4-dicarboxamide with 4-fluorophenyl and alkyl groups Varies (e.g., C₁₉H₁₅FN₄O₂S) IR: νC=O ~1660 cm⁻¹; ¹H NMR: aromatic protons at δ 7.2–8.1 ppm Multistep protocol with hydrazides and isothiocyanates
N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-tetrahydrobenzo[d]thiazole-4-carboxamide Tetrahydrobenzo[d]thiazole 2-(4-methoxybenzamido), N-(2-chlorobenzyl) C₂₃H₂₁ClN₄O₃S Smiles: CCC(C)(C1)C2=C(NC(=O)C3=CC=C(OC)C=C3)SC1=N2 Friedel-Crafts and amidation steps
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene Sulfamoyl and methyl groups C₂₃H₃₁N₃O₄S₂ Smiles: CCCC(C)N(C)S(=O)(=O)C1=CC=C(C(=O)NC2=C3C(CC(C)C3)=CS2)C=C1 S-alkylation of triazoles with α-halogenated ketones

Key Differences and Implications

Core Heterocycle: The target compound’s benzo[d]thiazole core differs from the benzo[b]thiophene in , which lacks the nitrogen atom in the heterocycle. This alters electron distribution and binding affinity .

Substituent Effects: Chlorine vs. Methoxy vs. Carbamoyl: The 4-methoxy group in is electron-donating, whereas the carbamoyl group in the target compound is electron-withdrawing, influencing reactivity and metabolic stability .

Synthetic Routes :

  • The target compound likely follows a pathway similar to , involving hydrazide intermediates and nucleophilic substitutions. However, the absence of sulfonyl groups (unlike ) simplifies its purification .

Research Findings and Limitations

  • Spectroscopic Confirmation : Analogous compounds (e.g., ) were validated via IR (C=O at 1660–1682 cm⁻¹) and NMR (aromatic protons at δ 7.2–8.1 ppm), suggesting similar characterization methods apply to the target compound .
  • Physicochemical Properties : Critical parameters like solubility, logP, and melting point are unavailable for the target compound but could be extrapolated from analogues .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, and how are they addressed methodologically?

  • Answer : Synthesis involves multi-step reactions, including amide coupling, cyclization, and purification. For example, coupling agents like EDCI/HOBt are critical for forming the benzamido linkage (similar to methods in ). Challenges like low yields in cyclization steps (e.g., 6% yield in for compound 69) are mitigated by optimizing solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., copper iodide). Purification via column chromatography (eluent ratios like CH₂Cl₂/EtOAc 9:1) ensures high purity (>98% by HPLC) .

Q. How is stereochemical integrity maintained during synthesis, and what analytical techniques validate it?

  • Answer : Chiral intermediates (e.g., L/D-cysteine derivatives in ) and enantiopure reagents preserve stereochemistry. Advanced NMR techniques (e.g., ¹H-¹H COSY, NOESY) and chiral HPLC confirm configurations. For instance, ¹³C NMR in resolved cyclohexyl substituents in tetrahydrobenzo[d]thiazole derivatives .

Q. What are the standard protocols for purity assessment and structural confirmation?

  • Answer : Purity is validated via HPLC (e.g., 98–99% purity in ) and TLC (Rf comparisons). Structural confirmation uses HRMS (e.g., m/z accuracy within 1 ppm) and 2D NMR (¹H-¹³C HSQC/HMBC) to resolve overlapping signals in the tetrahydrobenzo[d]thiazole core .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) influence the compound’s biological activity?

  • Answer : SAR studies (e.g., ) show electron-withdrawing groups (e.g., 4-Cl) enhance receptor binding by increasing electrophilicity. Computational docking (e.g., using AutoDock Vina) predicts interactions with kinase active sites. For example, 4-chloro substitution in improved quinazolinone derivatives’ anticancer activity by 30% compared to methoxy analogs .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

  • Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Techniques like PXRD and DSC identify polymorphs, while nanoformulation (e.g., liposomal encapsulation in ) improves aqueous solubility. LogP calculations (e.g., using MarvinSuite) guide derivatization (e.g., adding PEG chains) to balance lipophilicity .

Q. How is metabolic stability evaluated preclinically, and what are common metabolic pathways?

  • Answer : In vitro assays with liver microsomes (human/rat) identify CYP450-mediated oxidation. For instance, ’s trifluoromethyl group reduces metabolism by steric hindrance. LC-MS/MS tracks metabolites like hydroxylated tetrahydrobenzo[d]thiazole derivatives. Computational tools (e.g., SwissADME) predict sites of glucuronidation .

Q. What in vitro models are suitable for assessing the compound’s mechanism of action?

  • Answer : Kinase inhibition assays (e.g., EGFR or VEGFR2 in ) quantify IC₅₀ values. Apoptosis is measured via flow cytometry (Annexin V/PI staining) in cancer cell lines. For neuroactivity, patch-clamp electrophysiology evaluates ion channel modulation (e.g., GABA_A receptors) .

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